molecular formula C7H3F3INO3 B1410253 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene CAS No. 1805027-98-8

1-Iodo-3-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B1410253
CAS No.: 1805027-98-8
M. Wt: 333 g/mol
InChI Key: SJUUQOZWBSNJMC-UHFFFAOYSA-N
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Description

1-Iodo-3-nitro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of iodine, nitro, and trifluoromethoxy groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-iodo-3-(trifluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Hydrogen Gas: Employed in reduction reactions.

    Strong Acids and Bases: Utilized in various substitution and oxidation reactions.

Major Products:

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene is primarily determined by its functional groups:

Comparison with Similar Compounds

Uniqueness: 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in synthetic chemistry and material science .

Properties

IUPAC Name

1-iodo-3-nitro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-2-4(11)1-5(3-6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUUQOZWBSNJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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